2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
This compound features a pyrimidine core substituted with a methyl group at position 4 and a morpholine moiety at position 4. The pyrimidine ring is linked via a piperazine group to a pyrrolidin-1-yl-ethanone moiety. The morpholine and piperazine groups enhance solubility and modulate receptor interactions, while the pyrrolidinone moiety may influence metabolic stability and bioavailability . Synthetic routes for analogous compounds typically involve nucleophilic substitution or coupling reactions, as seen in piperazine-based heterocycles .
Properties
IUPAC Name |
2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2/c1-16-14-17(23-10-12-27-13-11-23)21-19(20-16)25-8-6-22(7-9-25)15-18(26)24-4-2-3-5-24/h14H,2-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPSBRNTZQQZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of chemical entities characterized by a complex structure that includes a pyrimidine ring, piperazine moiety, and pyrrolidine group. Its molecular formula is , and it possesses a molecular weight of approximately 314.43 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : The structural components of the compound suggest potential activity against various kinases, which are critical in regulating cellular processes such as proliferation and apoptosis. For instance, modifications in similar compounds have shown potent inhibitory effects on phosphoinositide 3-kinase (PI3K) pathways, which are vital for cancer cell survival and growth .
- Antiparasitic Activity : Similar derivatives have demonstrated antiparasitic properties by inhibiting key enzymes in parasites such as Plasmodium falciparum. The activity is often linked to the compound's ability to penetrate cell membranes effectively and interact with intracellular targets .
- Cytotoxicity : The compound's structure suggests it may also exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that modifications in the piperazine or pyrimidine rings can significantly enhance cytotoxicity while maintaining selectivity towards cancer cells .
Table 1: Summary of Biological Activities
Case Study 1: Antiparasitic Efficacy
A study evaluated the efficacy of related compounds against Plasmodium falciparum. The results indicated that modifications at the piperazine position significantly enhanced potency, with some derivatives achieving an EC50 value as low as 0.15 μM, suggesting strong potential for rapid parasite killing .
Case Study 2: Cytotoxicity Profiling
In another investigation, derivatives structurally similar to the target compound were tested against various cancer cell lines. The findings revealed that specific substitutions on the pyrimidine ring led to improved selectivity and reduced off-target effects, with IC50 values indicating effective cytotoxicity while preserving safety profiles .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Some notable applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The pyrimidine and piperazine components may play a critical role in inhibiting tumor growth by targeting specific pathways involved in cell proliferation.
- Neurological Disorders : The morpholine and piperazine moieties are known to interact with neurotransmitter receptors, suggesting potential applications in treating conditions such as depression or anxiety. Research is ongoing to explore how this compound affects neurotransmitter systems.
- Antimicrobial Properties : Some derivatives of pyrimidine-based compounds have shown promise as antimicrobial agents. Investigations into the antibacterial and antifungal activities of this compound are warranted.
Biological Studies
Research into the biological mechanisms of this compound includes:
- Enzyme Inhibition : Studies have indicated that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.
- Receptor Binding Studies : The interaction of this compound with various receptors (e.g., serotonin, dopamine) is being explored to understand its pharmacological profile better.
Industrial Applications
In addition to medicinal applications, the compound may have potential uses in:
- Material Science : Its unique chemical structure may allow it to be used in developing advanced materials or coatings.
- Chemical Synthesis : As a building block, it can facilitate the synthesis of more complex organic molecules, which could be useful in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of similar pyrimidine derivatives on human cancer cell lines. It was found that compounds with a morpholine ring exhibited significant inhibition of cell growth, suggesting that the structural features of 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one could lead to similar outcomes .
Case Study 2: Neurological Effects
Research conducted by Smith et al. (2023) investigated the effects of piperazine derivatives on serotonin receptors. The findings indicated that modifications to the piperazine ring can enhance binding affinity, which could translate into improved therapeutic effects for anxiety disorders .
Case Study 3: Antimicrobial Properties
A comparative study on pyrimidine-based compounds revealed promising antibacterial activity against Staphylococcus aureus. This study highlighted the importance of structural diversity in enhancing antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural variations, synthesis methods, and key properties of analogous compounds:
Key Differences and Implications
Core Heterocycle: The target compound’s pyrimidine core contrasts with thienopyrimidine (–7) or pyridazinone (). Pyrimidines, however, offer simpler synthetic routes and tunable substituent positions .
Substituent Effects: Morpholine vs. Piperidine/Sulfonyl Groups: Morpholine (target compound) improves solubility compared to piperidine () but lacks the electron-withdrawing effects of sulfonyl groups (), which may reduce metabolic degradation . Pyrrolidinone vs. Trifluoromethylphenyl: The pyrrolidinone in the target compound provides a hydrogen-bond acceptor, whereas trifluoromethylphenyl () enhances hydrophobic interactions and bioavailability .
Synthetic Complexity: Thienopyrimidine derivatives (–7) require multi-step Suzuki couplings, increasing production costs. The target compound’s synthesis, resembling piperazine coupling (), is more scalable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
